molecular formula C9H15N3 B13591561 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine

Cat. No.: B13591561
M. Wt: 165.24 g/mol
InChI Key: NRTJXPZJRAESNC-UHFFFAOYSA-N
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Description

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at the 1-position of the pyrazole ring and a cyclopropanamine moiety attached to the 4-position via a methylene bridge. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects .

Comparison with Similar Compounds

1-((1-Ethyl-1h-pyrazol-4-yl)methyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

Biological Activity

1-((1-Ethyl-1H-pyrazol-4-yl)methyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • CAS Number : 2020177-01-7

Research indicates that compounds containing pyrazole and cyclopropane moieties exhibit diverse biological activities, including:

  • Protein Kinase Inhibition : Similar compounds have shown the ability to selectively inhibit protein kinases, which are crucial in cancer signaling pathways .
  • Antimicrobial Activity : Derivatives of pyrazole have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Activity Type Description
Antitumor Exhibits selective inhibition of tumor cell growth in vitro and in vivo models.
Antimicrobial Effective against various bacterial strains, with minimal cytotoxicity to host cells.
Anti-inflammatory Reduces inflammation markers in cellular assays, indicating potential for treating inflammatory diseases.

Study 1: Antitumor Activity

A study investigated the antitumor effects of similar pyrazole derivatives on cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through the activation of caspases .

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives, where this compound showed significant activity against Gram-positive bacteria, with an MIC (Minimum Inhibitory Concentration) comparable to established antibiotics .

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity:

  • The pyrazole ring enhances interaction with biological targets due to its electron-rich nature.
  • The cyclopropane moiety provides unique steric and electronic properties that may influence binding affinity and selectivity towards specific enzymes or receptors .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-[(1-ethylpyrazol-4-yl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C9H15N3/c1-2-12-7-8(6-11-12)5-9(10)3-4-9/h6-7H,2-5,10H2,1H3

InChI Key

NRTJXPZJRAESNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2(CC2)N

Origin of Product

United States

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